molecular formula C30H35ClN2O6 B13752326 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate CAS No. 23904-92-9

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate

Cat. No.: B13752326
CAS No.: 23904-92-9
M. Wt: 555.1 g/mol
InChI Key: LWPCXOSMXDPQFS-UHFFFAOYSA-N
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Description

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate typically involves multi-step organic reactions. The process may include:

    Step 1: Formation of the piperazine core by reacting p-chlorophenylbenzyl chloride with p-methoxyphenylpiperazine under basic conditions.

    Step 2: Introduction of the butyl chain through nucleophilic substitution reactions.

    Step 3: Final oxalate formation by reacting the intermediate with oxalic acid.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to achieve higher yields and purity. This can include:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques like recrystallization and chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.

    Reduction: Reduction to amines using reducing agents like lithium aluminum hydride.

    Substitution: Halogenation or nitration reactions under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Organic solvents like dichloromethane, ethanol.

Major Products Formed

    Oxidation Products: Corresponding oxides and ketones.

    Reduction Products: Amines and alcohols.

    Substitution Products: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate has been studied for various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and catalysis.

    Biology: Investigating its effects on cellular processes and signaling pathways.

    Medicine: Potential therapeutic applications in treating neurological disorders.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate involves interaction with specific molecular targets and pathways:

    Molecular Targets: Binding to receptors or enzymes involved in cellular signaling.

    Pathways Involved: Modulation of neurotransmitter release, inhibition of specific enzymes, or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine hydrochloride
  • 1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine sulfate

Uniqueness

1-(4-(alpha-(p-Chlorophenyl)benzyloxy)butyl)-4-(p-methoxyphenyl)piperazine oxalate is unique due to its specific oxalate salt form, which may influence its solubility, stability, and bioavailability compared to other similar compounds.

Properties

CAS No.

23904-92-9

Molecular Formula

C30H35ClN2O6

Molecular Weight

555.1 g/mol

IUPAC Name

1-[4-[(4-chlorophenyl)-phenylmethoxy]butyl]-4-(4-methoxyphenyl)piperazine;oxalic acid

InChI

InChI=1S/C28H33ClN2O2.C2H2O4/c1-32-27-15-13-26(14-16-27)31-20-18-30(19-21-31)17-5-6-22-33-28(23-7-3-2-4-8-23)24-9-11-25(29)12-10-24;3-1(4)2(5)6/h2-4,7-16,28H,5-6,17-22H2,1H3;(H,3,4)(H,5,6)

InChI Key

LWPCXOSMXDPQFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)CCCCOC(C3=CC=CC=C3)C4=CC=C(C=C4)Cl.C(=O)(C(=O)O)O

Origin of Product

United States

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